1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride
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Overview
Description
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride is a chemical compound with the molecular formula C19H21N3O2·HCl . This compound is known for its unique structure, which includes a pyrrolidine ring and an acridine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the acridine derivative, followed by the introduction of the pyrrolidineacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular metabolism .
Comparison with Similar Compounds
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride can be compared with other similar compounds, such as:
1-Pyrrolidineacetamide derivatives: These compounds share the pyrrolidineacetamide group but differ in the substituents attached to the acridine moiety.
Acridine derivatives: These compounds have the acridine structure but may lack the pyrrolidineacetamide group.
Other heterocyclic compounds: Compounds with different heterocyclic rings but similar functional groups can also be compared to highlight the unique properties of this compound.
Properties
CAS No. |
123792-82-5 |
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Molecular Formula |
C19H22ClN3O2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H21N3O2.ClH/c23-17(12-22-11-5-10-18(22)24)21-19-13-6-1-3-8-15(13)20-16-9-4-2-7-14(16)19;/h1,3,6,8H,2,4-5,7,9-12H2,(H,20,21,23);1H |
InChI Key |
AGRGFLKXMFIANF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CN4CCCC4=O.Cl |
Origin of Product |
United States |
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